molecular formula C7H13N3O B1461331 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine CAS No. 1155531-76-2

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Cat. No.: B1461331
CAS No.: 1155531-76-2
M. Wt: 155.2 g/mol
InChI Key: LENWSPLYWGKMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine and its hydrochloride salt (CAS 1803594-28-6) feature a versatile 1,2,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry known for its metabolic stability and role as a bioisostere for amides and esters . This compound presents a tert-amine moiety, making it a valuable building block for pharmaceutical research and the synthesis of more complex molecules . The 1,2,4-oxadiazole ring is a key structural motif in bioactive compounds and has been explored in the development of therapies for conditions such as Alzheimer's disease . Recent scientific investigations highlight the significant potential of novel 1,2,4-oxadiazole derivatives in areas including antibacterial and antioxidant applications . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Strictly for laboratory use. Not for human or veterinary use.

Properties

IUPAC Name

2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4-5-9-6(10-11-5)7(2,3)8/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENWSPLYWGKMCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C(C)(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazide Route via Ester Conversion

A common approach involves converting an ethyl ester precursor into the corresponding hydrazide, which then undergoes cyclization:

  • Step 1: Ester to Hydrazide Conversion

    • Ethyl esters of substituted aromatic or aliphatic acids are refluxed with hydrazine hydrate in ethanol to yield hydrazides.
  • Step 2: Cyclization to 1,2,4-Oxadiazole

    • The hydrazides are reacted with cyclodehydrating agents such as phosphorus oxychloride or treated with orthoesters (e.g., trimethyl orthoformate or orthoacetate) or cyanogen bromide to induce ring closure and form the 1,2,4-oxadiazole ring.

This method yields oxadiazoles substituted at the 5-position, such as the ethyl group in 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine.

Cyclodehydration Using Phosphorus Oxychloride

Phosphorus oxychloride (POCl3) is frequently employed as a cyclodehydrating agent to promote ring closure from hydrazide precursors:

  • The hydrazide intermediate is dissolved in POCl3 and refluxed for several hours.
  • Upon cooling, the reaction mixture is quenched with ice and neutralized, precipitating the oxadiazole product.
  • This method is effective for preparing 5-substituted 1,2,4-oxadiazoles with high purity after crystallization.

Hydrazone Intermediate and Mercury Oxide/Iodine Mediated Cyclization

Another approach involves the formation of hydrazones from hydrazides and aldehydes, followed by oxidative cyclization:

  • Hydrazides are reacted with aryl aldehydes to form hydrazone intermediates.
  • These intermediates are then subjected to oxidative cyclization using mercury oxide and iodine to form the oxadiazole ring.
  • This method is useful for introducing various substituents at the 5-position, including ethyl groups, by choosing appropriate aldehydes.

Microwave-Assisted Synthesis

Microwave irradiation has been applied to accelerate the synthesis of oxadiazole derivatives:

  • Reactions involving benzoic acid, clay, and hydrazides under microwave conditions can yield oxadiazole derivatives efficiently.
  • This method reduces reaction time significantly (e.g., 15 minutes at 60% power) and provides good yields (60-80%).

Detailed Reaction Scheme for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Step Reactants & Conditions Description Expected Outcome
1 Ethyl 2-amino-2-methylpropanoate (ester precursor) + Hydrazine hydrate, ethanol, reflux Conversion of ester to hydrazide Formation of 2-amino-2-methylpropanoic acid hydrazide
2 Hydrazide + Acylating agent (e.g., ethylacetyl chloride or orthoester) + POCl3, reflux Cyclodehydration to form oxadiazole ring Formation of 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine
3 Purification by crystallization (methanol or DMF:methanol) Isolation of pure compound High purity 2-(5-ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Research Findings and Yields

  • Yields for hydrazide to oxadiazole cyclization typically range from 50% to 80%, depending on the substituents and reaction conditions.
  • The use of POCl3 as a cyclodehydrating agent provides reproducible and high-purity products with yields around 65-75%.
  • Microwave-assisted synthesis reduces reaction times and maintains comparable yields to conventional heating methods.
  • Spectroscopic characterization (IR, 1H NMR, 13C NMR, MS) confirms the structure and purity of the synthesized compounds.

Summary Table of Preparation Methods

Method Key Reagents Reaction Conditions Advantages Typical Yield (%)
Hydrazide formation + POCl3 cyclodehydration Hydrazine hydrate, POCl3 Reflux 6-7 h in POCl3 High purity, straightforward 65-75
Hydrazone intermediate + HgO/I2 oxidative cyclization Hydrazine hydrate, aldehydes, HgO, I2 Reflux with oxidative agents Allows diverse substitution 50-65
Microwave-assisted synthesis Hydrazine hydrate, clay, benzoic acid Microwave irradiation ~15 min Rapid, energy efficient 60-80
Orthoester-mediated cyclization Hydrazine hydrate, trimethyl orthoformate/orthoacetate Reflux in ethanol or suitable solvent Mild conditions, versatile 55-70

Chemical Reactions Analysis

Types of Reactions: 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine has shown promise in drug discovery due to its potential pharmacological properties. Its derivatives have been studied for:

  • Anticancer Activity: Modifications at the 5-position of the oxadiazole ring have been linked to increased cytotoxicity against various cancer cell lines. For example, a related compound exhibited an IC50 value of approximately 92.4 µM against eleven cancer cell lines .
  • Anti-inflammatory Effects: In vivo studies demonstrated significant reductions in paw edema in animal models at doses of 25 mg/kg, indicating potential as an anti-inflammatory agent .

Material Science

This compound's derivatives are utilized in developing advanced materials, including:

  • Polymers and Coatings: The unique properties of oxadiazoles make them suitable for creating materials with enhanced thermal stability and mechanical strength.

Organic Synthesis

As a versatile building block, 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine serves as a precursor for synthesizing more complex organic molecules. It can undergo various chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide to form oxo-compounds.
  • Reduction: Employing reducing agents such as lithium aluminum hydride to produce amines or alcohols.

Table 1: Biological Activities of Oxadiazole Derivatives

CompoundActivityIC50 (µM)Reference
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-aminesCytotoxicity92.4
Related DerivativeAnti-inflammatorySignificant reduction in paw edema (25 mg/kg)

Case Study: Cytotoxicity Against Cancer Cell Lines

A study on synthesized oxadiazole derivatives revealed that specific modifications significantly enhance cytotoxicity against HeLa and Caco-2 cancer cell lines. The findings suggest that structural variations can be pivotal in developing effective anticancer agents.

Case Study: Anti-inflammatory Effects

In vivo experiments demonstrated that compounds related to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amines exhibited notable anti-inflammatory properties. The tested compounds showed significant efficacy in reducing inflammation markers in preclinical models.

Mechanism of Action

The mechanism by which 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes structural analogs and their key properties:

Compound Name Molecular Formula Substituent on Oxadiazole Molecular Weight (g/mol) Salt Form Key Features
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine C₇H₁₃N₃O 5-Ethyl 155.20 Free base/HCl HCV inhibitor intermediate
2-(5-Propyl-1,2,4-oxadiazol-3-yl)propan-2-amine HCl C₈H₁₆ClN₃O 5-Propyl 205.69 Hydrochloride Increased lipophilicity
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine HCl C₆H₁₂ClN₃O 3-Methyl 177.63 Hydrochloride Altered substitution position
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline C₁₀H₁₁N₃O 5-Ethyl (attached to aniline) 189.22 Free base Aromatic amine functionality

Key Observations :

  • Substitution Position : The 3-methyl analog () demonstrates how positional isomerism affects molecular geometry and interaction with biological targets.
  • Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetic optimization.

Physicochemical and Analytical Data

  • Collision Cross-Section (CCS) : The target compound’s hydrochloride form exhibits a predicted CCS of 132.8 Ų for [M+H]⁺, aiding in mass spectrometry-based identification .
  • Stability : Hydrochloride salts (e.g., ) enhance stability under storage compared to free bases, critical for long-term pharmaceutical use.

Biological Activity

2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, also known as 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine hydrochloride (CAS No. 1803594-28-6), is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine is C7H14ClN3OC_7H_{14}ClN_3O with a molecular weight of approximately 191.66 g/mol. The compound features an oxadiazole ring which is known for conferring various biological activities to its derivatives.

Biological Activity Overview

Research has indicated that oxadiazole derivatives exhibit a wide range of biological activities. The specific activities associated with 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine include:

  • Anticancer Activity :
    • A study highlighted that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine have shown significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .
    • In vitro studies demonstrated that some oxadiazole derivatives exhibited IC50 values in the micromolar range against different cancer types, indicating potential as anticancer agents .
  • Anti-inflammatory Activity :
    • The anti-inflammatory properties of oxadiazole derivatives were evaluated using the carrageenan-induced paw edema model in rats. Results showed significant edema inhibition ranging from 23.6% to 82.3% compared to the reference drug Indomethacin .
    • The structure–activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances anti-inflammatory activity .
  • Antimicrobial Activity :
    • Preliminary tests have indicated that certain oxadiazole derivatives possess antimicrobial properties against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Table 1: Biological Activities of Oxadiazole Derivatives

Activity TypeModel/Method UsedResult SummaryReference
AnticancerIn vitro cytotoxicity assaysSignificant inhibition of cell proliferation (IC50 values in µM range)
Anti-inflammatoryCarrageenan-induced paw edema modelEdema inhibition: 23.6% - 82.3% vs Indomethacin
AntimicrobialDisk diffusion methodActive against multiple bacterial strains

Case Studies

  • Cytotoxicity against Cancer Cell Lines :
    A study conducted on various synthesized oxadiazole derivatives revealed that modifications at the 5-position of the oxadiazole ring significantly increased cytotoxicity against cancer cell lines such as HeLa and Caco-2. For instance, a derivative with a similar structure to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine showed an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
  • Anti-inflammatory Effects :
    In vivo studies demonstrated that compounds related to 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amines exhibited notable anti-inflammatory effects in animal models. The compounds were tested at doses of 25 mg/kg and showed significant reductions in paw edema compared to controls .

Q & A

Q. What are the common synthetic routes for 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine, and what analytical techniques validate its purity and structure?

The compound is typically synthesized via cyclocondensation reactions. For example, nitrile derivatives can react with hydroxylamine to form 1,2,4-oxadiazole rings, followed by alkylation or substitution at the 5-position. Key steps include refluxing in ethanol or acetonitrile with catalysts like triethylamine.

  • Analytical validation :
    • Nuclear Magnetic Resonance (NMR) : Confirms proton environments and substitution patterns.
    • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
    • X-ray Crystallography : Resolves 3D structure using programs like SHELXL for refinement .
    • Elemental Analysis : Ensures stoichiometric purity .

Q. How can researchers optimize reaction yields for this compound during synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Triethylamine or DBU improves cyclization efficiency.
  • Temperature control : Stepwise heating (e.g., 60–80°C) minimizes side reactions.
  • Purification : Column chromatography with silica gel or recrystallization enhances purity .

Q. What safety protocols are recommended for laboratory handling of this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation.
  • Emergency measures : Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Advanced Research Questions

Q. How do molecular docking studies elucidate the biological interactions of this compound?

  • Software tools : AutoDock Vina or GOLD simulate binding affinities to targets like enzymes or receptors.
  • Protocol :
    • Prepare the ligand (compound) and receptor (e.g., kinase) in PDBQT format.
    • Define binding pockets using GRID or CASTp.
    • Validate docking poses with RMSD clustering and MD simulations.
  • Case study : Derivatives of 1,2,4-oxadiazoles show affinity for cancer-related proteins (e.g., EGFR) via hydrogen bonding and hydrophobic interactions .

Q. What crystallographic techniques characterize polymorphic forms of this compound?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves lattice parameters and hydrogen-bonding networks. SHELXL refines data for high-resolution structures .
  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify thermal stability differences between polymorphs.
  • Impact : Polymorphs may alter solubility and bioavailability, critical for drug development .

Q. How do structural modifications at the 5-ethyl group influence biological activity?

  • SAR studies : Replacing the ethyl group with bulkier substituents (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility.
  • Biological assays : Antioxidant activity (via DPPH radical scavenging) and anticancer potency (MTT assays on cell lines) correlate with electronic and steric effects of substituents .

Q. How should researchers resolve contradictions in reported bioactivity data?

  • Standardized protocols : Use identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., incubation time, concentration ranges).
  • Control compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark results.
  • Statistical validation : Apply ANOVA or t-tests to assess significance across replicates .

Q. What computational methods predict the synthetic accessibility of novel derivatives?

  • Retrosynthetic tools : Pistachio or Reaxys databases propose feasible routes using fragment-based scoring.
  • Machine learning : Models trained on reaction databases prioritize high-yield pathways and avoid sterically hindered intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
2-(5-Ethyl-1,2,4-oxadiazol-3-yl)propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.